
2-Chloro-5-(3-fluorophenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6ClFN2. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and a fluorophenyl group at the 5-position of the nicotinonitrile core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-fluorophenyl)nicotinonitrile typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base to form 3-fluorophenylacrylonitrile. This intermediate is then subjected to a cyclization reaction with phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(3-fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)
Major Products
Substitution: Amino or thiol derivatives.
Reduction: Amines.
Oxidation: Oxides
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-fluorophenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(3-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(3-chlorophenyl)nicotinonitrile
- 2-Chloro-5-(3-bromophenyl)nicotinonitrile
- 2-Chloro-5-(3-methylphenyl)nicotinonitrile
Uniqueness
2-Chloro-5-(3-fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C12H6ClFN2 |
|---|---|
Peso molecular |
232.64 g/mol |
Nombre IUPAC |
2-chloro-5-(3-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-12-9(6-15)4-10(7-16-12)8-2-1-3-11(14)5-8/h1-5,7H |
Clave InChI |
UHFSKIIPGWIHFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


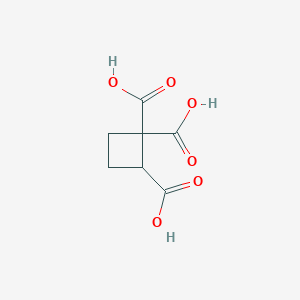
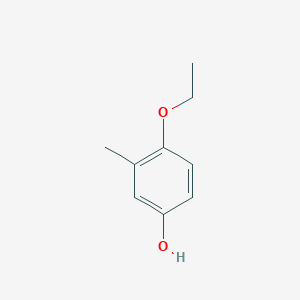
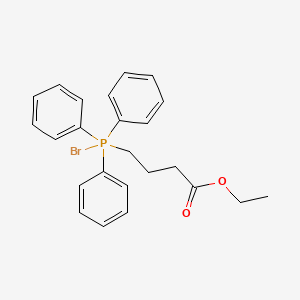
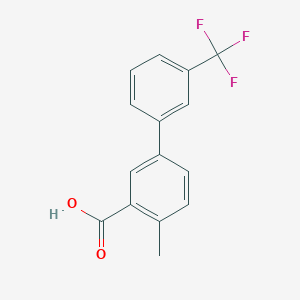

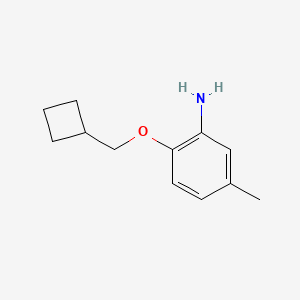
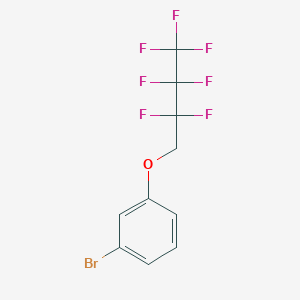
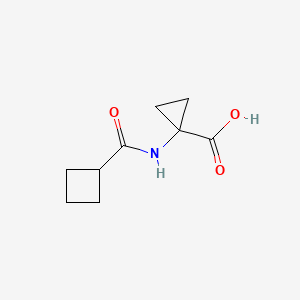

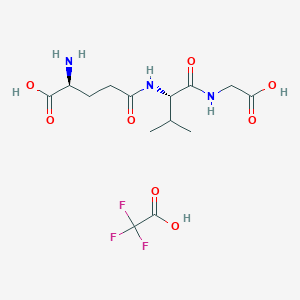
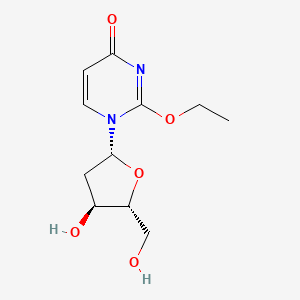

![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)

